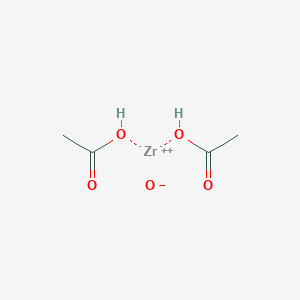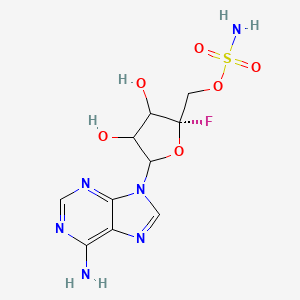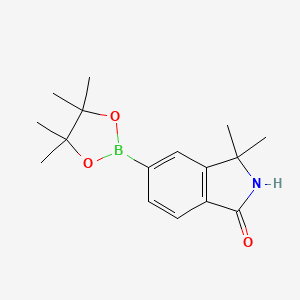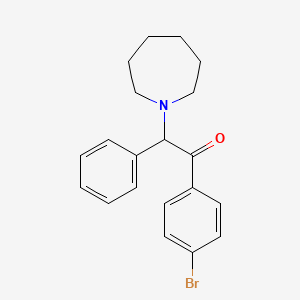
3-Amino-1-(4-ethoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-ethoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-ethoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and amines.
Formation of Schiff Base: The benzaldehyde reacts with an amine to form a Schiff base under mild acidic conditions.
Cyclization: The Schiff base undergoes cyclization with a suitable reagent, such as chloroacetyl chloride, to form the azetidinone ring.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction, optimizing reaction times and temperatures, and employing continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-ethoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidinones with different functional groups.
Scientific Research Applications
3-Amino-1-(4-ethoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-ethoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one involves:
Molecular Targets: The compound may target specific enzymes or receptors in the body, inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(4-methoxyphenyl)-4-(3-ethoxyphenyl)azetidin-2-one
- 3-Amino-1-(4-ethoxyphenyl)-4-(3-hydroxyphenyl)azetidin-2-one
- 3-Amino-1-(4-ethoxyphenyl)-4-(3-chlorophenyl)azetidin-2-one
Uniqueness
3-Amino-1-(4-ethoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and methoxy groups on the phenyl rings enhances its solubility and reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-amino-1-(4-ethoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C18H20N2O3/c1-3-23-14-9-7-13(8-10-14)20-17(16(19)18(20)21)12-5-4-6-15(11-12)22-2/h4-11,16-17H,3,19H2,1-2H3 |
InChI Key |
KTCIVZZMIYZWLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)
![1-[5-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride](/img/structure/B14785638.png)




![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)


![Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[4-(benzoyloxy)benzoyl]-](/img/structure/B14785716.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14785720.png)
